7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid
Description
7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid (CAS: 2377611-84-0) is a heterocyclic boronic acid derivative featuring a fused pyrrolo[2,3-d]pyrimidine core. Key structural attributes include:
- BOC (tert-butoxycarbonyl) protection at the N7 position, enhancing stability during synthetic workflows.
- Methoxy group at the C4 position, influencing electronic and steric properties.
- Boronic acid at the C6 position, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl bond formation.
This compound is listed as a discontinued product by suppliers like CymitQuimica (purity: 98%) and Combi-Blocks (purity: 96%) . Its molecular weight is 293.09 g/mol, and its primary application lies in medicinal chemistry for synthesizing kinase inhibitors or nucleoside analogs .
Properties
IUPAC Name |
[4-methoxy-7-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-d]pyrimidin-6-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O5/c1-12(2,3)21-11(17)16-8(13(18)19)5-7-9(16)14-6-15-10(7)20-4/h5-6,18-19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXGZEHBDMIPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)N=CN=C2OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through borylation reactions, often using boron reagents such as boronic esters or boranes.
Protection of Functional Groups: The tert-butoxycarbonyl (BOC) group is introduced to protect the nitrogen atom during the synthesis.
Industrial Production Methods
Industrial production methods for 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid are not well-documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronic acid group at position C6 enables participation in palladium-catalyzed Suzuki–Miyaura couplings. This reaction is widely used for forming C–C bonds between aryl/heteroaryl boronic acids and halides .
Reaction Conditions
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (common for electron-deficient substrates) .
-
Functional Group Tolerance: The BOC (tert-butoxycarbonyl) and methoxy groups remain intact under standard coupling conditions .
Yield Influencers
-
Electronic Effects: Electron-rich boronic acids (e.g., 4-methoxyphenyl) improve transmetalation efficiency, while electron-withdrawing groups (e.g., halides) reduce yields due to protodeboronation .
-
Steric Hindrance: The pyrrolo[2,3-d]pyrimidine scaffold introduces minimal steric bulk, favoring coupling at C6 .
Example Reaction:
text7-BOC-4-Methoxy-6-boronic acid + Aryl Halide → 7-BOC-4-Methoxy-6-aryl-pyrrolo[2,3-d]pyrimidine (Yield: 55–80% under optimized conditions)[9][12]
Protodeboronation and Stability
The boronic acid’s stability is pH-dependent and influenced by the heterocyclic core .
Key Findings
-
pH Sensitivity: Protodeboronation accelerates under strongly acidic (pH < 3) or basic (pH > 10) conditions .
-
Stability in Neutral Media: At pH 7–9 and 25°C, the half-life exceeds 24 hours, making it suitable for aqueous-organic reactions .
-
Metal Effects: Cu²⁺ or Zn²⁺ salts stabilize the boronic acid by forming coordination complexes, reducing fragmentation .
Comparison of Boronic Acid Stability
| Condition | Half-Life (70°C) | Notes |
|---|---|---|
| pH 7 (H₂O/dioxane) | ~50 min | Moderate stability |
| pH 12 (H₂O/dioxane) | <1 min | Rapid protodeboronation |
| Presence of ZnCl₂ | >24 h | Stabilization via coordination |
Chemoselective Transformations
The trifluoroborate analog of similar pyrimidines undergoes diverse reactions, suggesting applicability to this compound :
Functionalization Pathways
-
Electrophilic Substitution: Bromination at C5 without affecting the boronic acid .
-
Deprotection: BOC removal with TFA in DCM, enabling further amine derivatization .
Challenges and Mitigation Strategies
Scientific Research Applications
Medicinal Chemistry
7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid has shown potential in drug development, particularly in the design of inhibitors targeting specific enzymes or receptors. Its boronic acid functionality is particularly useful in the development of protease inhibitors, which are crucial for treating various diseases including cancer and viral infections.
Case Study: Protease Inhibition
Research has indicated that compounds with boronic acid moieties can effectively inhibit serine proteases. Studies involving 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid have demonstrated its capability to bind to the active sites of these enzymes, suggesting its utility as a lead compound in drug discovery.
Bioconjugation Techniques
The boronic acid group allows for selective binding to diols, making this compound an excellent candidate for bioconjugation applications. This property can be exploited for labeling biomolecules or creating targeted delivery systems in therapeutic contexts.
Example: Targeted Drug Delivery
In studies focused on targeted drug delivery systems, 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid has been used to conjugate drugs to antibodies or other targeting moieties, enhancing the specificity and efficacy of therapeutic agents.
Material Science
The unique structural features of 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid also lend themselves to applications in material science, particularly in the development of organic electronic materials.
Application: Organic Light Emitting Diodes (OLEDs)
Research indicates that compounds with pyrrolo-pyrimidine structures can be incorporated into OLEDs due to their favorable electronic properties. The stability provided by the Boc group further enhances their applicability in such devices.
Mechanism of Action
The mechanism of action of 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid is not well-documented. as a boronic acid derivative, it can interact with various molecular targets through the formation of boron-oxygen or boron-nitrogen bonds. These interactions can influence the activity of enzymes or other biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(A) Thieno[2,3-d]pyrimidine Derivatives
- Examples: 4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone (Figure 12A) and 4-anilino-6-phenylthieno[2,3-d]pyrimidine (Figure 12D) .
- Key Differences: Thieno[2,3-d]pyrimidines replace the pyrrolo nitrogen with sulfur, altering electronic properties and binding affinity. Lack of boronic acid limits utility in cross-coupling reactions.
- Applications : Primarily explored as kinase inhibitors or antimicrobial agents .
(B) Furo[2,3-d]pyrimidine Derivatives
- Examples: 6-aryl-substituted furo[2,3-d]pyrimidin-4-amine (Figure 17B) and 4-anilino-6-methylfuro[2,3-d]pyrimidin-5-carboxylate (Figure 17E) .
- Key Differences :
- Oxygen in the fused furo ring reduces basicity compared to pyrrolo analogues.
- Carboxylate or amide substituents modify solubility and target engagement.
- Applications : Anticancer and anti-inflammatory agents .
(C) Other Pyrrolo[2,3-d]pyrimidine Derivatives
- Examples: 7-Benzyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (): Lacks boronic acid but includes halogen for nucleophilic substitution. 4-Methyl-5-(pyridin-4-yl)-N7-(β-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidine (): Features a ribose moiety for nucleoside analog applications.
- Key Differences :
Boronic Acid-Containing Analogues
(A) Indole-Based Boronic Acids
- Example : 1-BOC-6-Methoxyindole-3-boronic acid, pinacol ester (PN-6302, CAS: 1256360-00-5) .
- Key Differences :
- Indole core vs. pyrrolo-pyrimidine; the latter offers a larger π-system for target binding.
- Pinacol ester vs. free boronic acid: Alters reactivity in cross-coupling conditions.
(B) Substituted Phenylboronic Acids
Data Table: Structural and Functional Comparison
Biological Activity
7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid is an emerging compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by a pyrrolo-pyrimidine structure that incorporates boronic acid functionality, which is known to enhance biological interactions. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Linear Formula : C₁₂H₁₆BN₃O₅
- CAS Number : 2377611-84-0
This structure allows for various interactions within biological systems, particularly in enzyme inhibition and cellular signaling pathways.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Compounds derived from pyrrolo[2,3-d]pyrimidines have shown promising anticancer properties. For instance, derivatives such as HC-6 have demonstrated dose-dependent cytostatic and pro-apoptotic effects in cancer cell lines through activation of specific signaling pathways (e.g., cell cycle arrest and apoptosis) .
- Enzyme Inhibition : The boronic acid moiety is known for its ability to inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. This suggests that 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid could act as a p97 inhibitor, impacting multiple myeloma and non-small cell lung cancer cells .
- Anti-inflammatory Properties : Pyrrole derivatives have been linked to anti-inflammatory activities, potentially through modulation of pro-inflammatory cytokines . This could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
Several studies have investigated the biological activity of related compounds:
Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of pyrido[2,3-d]pyrimidines on various cancer cell lines (MD-MBA-231, HT-29, T-24), it was found that these compounds exhibited significant cytotoxicity with IC₅₀ values indicating effective concentrations for therapeutic use .
Study 2: Enzyme Interaction
A recent investigation into novel pyrimidine molecules containing boronic acid revealed promising results in inhibiting p97 with IC₅₀ values as low as 0.86 μM against multiple myeloma cells . This highlights the potential of 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid in targeting specific enzymatic pathways critical for tumor growth.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Cytostatic and pro-apoptotic | |
| Enzyme Inhibition | p97 inhibition | |
| Anti-inflammatory | Cytokine modulation |
Research Findings and Future Directions
The ongoing research into 7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid suggests that it holds considerable promise as a therapeutic agent. Its unique structural attributes allow it to engage in multiple biological pathways effectively. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity against targeted cancer types.
- Combination Therapies : Evaluating its effectiveness in combination with existing treatments to improve overall outcomes in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
